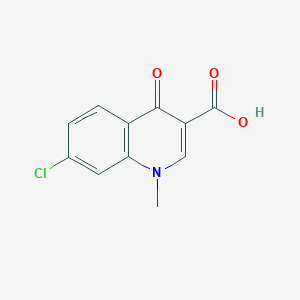

7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

Description

7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a quinolone derivative characterized by a methyl group at the N-1 position, a chlorine atom at C-7, and a carboxylic acid moiety at C-2. Quinolones are renowned for their antibacterial activity, primarily targeting DNA gyrase and topoisomerase IV. The absence of a fluorine atom at C-6 (common in fluoroquinolones like ciprofloxacin) may limit its potency compared to later-generation analogs .

Properties

IUPAC Name |

7-chloro-1-methyl-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-13-5-8(11(15)16)10(14)7-3-2-6(12)4-9(7)13/h2-5H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZCMDFHCHWUFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-chloro-3-formylquinoline.

Cyclization: The formyl group undergoes cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the quinoline ring system.

Chlorination: The resulting compound is then chlorinated using thionyl chloride to introduce the chlorine atom at the 7th position.

Methylation: Methylation at the 1st position is achieved using methyl iodide in the presence of a base like potassium carbonate.

Oxidation: The final step involves oxidation to introduce the keto group at the 4th position, typically using an oxidizing agent such as potassium permanganate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 7-Chloro Position

The 7-chloro group undergoes substitution reactions with amines under catalytic conditions. For example:

-

Amination with Piperazines :

Reaction with N-ethylpiperazine in water at reflux temperature using {Mo<sub>132</sub>}, a Keplerate-type molybdenum-based catalyst, replaces the chlorine atom with a piperazinyl group (e.g., forming 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid) in 97% yield over 30 minutes .

Conditions : 0.08 g catalyst, H<sub>2</sub>O (5 mL), reflux.Amine Used Product Yield (%) Reaction Time (min) N-Ethylpiperazine 97 30 Piperidine 92 20 This method is scalable and environmentally friendly due to aqueous conditions .

Hydrolysis of Carboxylic Acid Derivatives

The 3-carboxylic acid group can be generated via hydrolysis of ester precursors. For instance:

-

Ethyl Ester Hydrolysis :

Ethyl 7-chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes hydrolysis in acetic acid and 4N HCl at 100°C for 2.5 hours, yielding the free carboxylic acid in 65–90% yield .Mechanism :

-

Acid-catalyzed ester cleavage.

-

Neutralization and precipitation at pH 7.

-

Functionalization via Alkylation and Acylation

The 1-methyl group and nitrogen atoms participate in alkylation/acylation reactions:

-

N-Alkylation :

Treatment with sodium hydride and alkyl halides (e.g., 1-bromopentane) in DMF at 90°C introduces alkyl chains at the N1 position, as demonstrated in analogous 4-oxo-quinoline derivatives .

Example : Synthesis of 1-pentyl-4-oxo-1,4-dihydrocinnoline-3-carboxamide (76 ) in 50–96% yield . -

Amide Formation :

The 3-carboxylic acid reacts with amines (e.g., N-ethylpiperazine) using coupling agents like HBTU (O-benzotriazol-1-yl-tetramethyluronium hexafluorophosphate) and triethylamine in DMF .

Ring Closure and Cyclization Reactions

The quinoline core can be synthesized via cyclization of precursor intermediates:

-

Cyclization with Potassium t-Butoxide :

2-Acetylamino-3,4,5,6-tetrafluorobenzoyl chloride reacts with triethylorthoformate and cyclopropylamine in t-butanol, followed by ring closure with potassium t-butoxide at 50°C to form the quinoline skeleton .

Yield : 70–91% for intermediate esters .

Decarboxylation and Thermal Stability

The 3-carboxylic acid group is thermally stable under reflux conditions but can undergo decarboxylation under extreme heat (>250°C) .

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions (e.g., Stille coupling) are feasible at halogenated positions. For example:

-

Chlorine Replacement with Organotin Reagents :

Using Pd(PPh<sub>3</sub>)<sub>4</sub> and tributyltin hydride in toluene replaces chlorine with hydrogen or organic groups .

Biological Activity Modifications

Derivatives of this compound exhibit enhanced antibacterial properties when modified at the 7-position. For instance:

-

Fluoroquinolone Analogues :

Substitution with piperazinyl groups improves activity against Gram-negative bacteria, as seen in structurally related compounds like ciprofloxacin .

Key Stability Considerations:

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid can be achieved through various methods. One notable approach involves the use of halogenated precursors and subsequent reactions with amines to produce derivatives with enhanced pharmacological properties .

Key Synthetic Routes:

- Halogenation and Esterification: The compound can be synthesized via halogenation followed by esterification with alkali metal hydroxides .

- Amination Reactions: Direct amination of quinolone derivatives has been explored to yield various fluoroquinolone compounds, showcasing the versatility of the compound in forming new derivatives .

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied.

Antibacterial Properties

The compound exhibits notable antibacterial activity, particularly against Gram-negative bacteria. This has made it a candidate for developing new antibiotics in response to rising antibiotic resistance .

Anti-inflammatory Activity

Research indicates that certain derivatives of this compound may possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Therapeutic Applications

The therapeutic potential of this compound is broad, with applications in:

- Antibiotic Development: Its derivatives are being explored as novel antibiotics to combat resistant bacterial strains.

- Pain Management: Some studies suggest that these compounds may interact with cannabinoid receptors, indicating potential use in pain relief therapies .

- Cancer Treatment: Research is ongoing into the efficacy of these compounds in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Mechanism of Action

The mechanism of action of 7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, ultimately leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Quinolone derivatives are typically modified at positions 1, 6, 7, and 8 to enhance activity, solubility, or pharmacokinetics. Below is a comparative analysis of key analogs:

Crystallographic and Conformational Insights

- Crystal Packing : Cyclopropyl and aryl substituents induce distinct dihedral angles (e.g., 68.8° for cyclopropyl ), affecting molecular stacking and stability.

- Hydrogen Bonding : Carboxylic acid at C-3 participates in intermolecular H-bonds, critical for crystal formation and possibly target binding .

Biological Activity

7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (CAS Number: 23789-96-0) is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 225.64 g/mol. Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 225.64 g/mol |

| LogP | 2.029 |

| Solubility | Varies by solvent |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of various quinoline derivatives against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound demonstrated Minimum Inhibitory Concentration (MIC) values that suggest potential as an antibacterial agent.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 7-Chloro-1-methyl-4-oxo... | 32 | Staphylococcus aureus |

| 7-Chloro-1-methyl-4-oxo... | 64 | Escherichia coli |

| Reference Compound (Ciprofloxacin) | 16 | E. coli |

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. Notably, studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells.

Case Study: MCF-7 Cell Line

In a study assessing the cytotoxic effects against the MCF-7 breast cancer cell line, the compound exhibited an IC50 value indicative of significant cytotoxicity. The mechanism was further elucidated through flow cytometry, revealing that treatment with this compound resulted in:

- Cell Cycle Arrest : A marked increase in cells at the G2/M phase.

- Induction of Apoptosis : Enhanced early and late apoptosis rates compared to control groups.

Table 2: Cytotoxicity Data Against MCF-7 Cells

| Treatment Concentration (µM) | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| Control | N/A | 5.0 |

| 7-Chloro Compound | 2.56 ± 0.13 | Early: 3.90; Late: 6.61 |

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as DNA synthesis and repair, leading to apoptosis in cancer cells and inhibition of bacterial growth.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have indicated that modifications in the quinoline structure can enhance or diminish biological activity. For instance, substitutions at specific positions on the quinoline ring have been shown to significantly affect both antimicrobial and anticancer potency.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid and its intermediates?

- Methodological Answer : The compound is typically synthesized via multi-step reactions starting with substituted benzoic acids. For example, derivatives with similar structures (e.g., cyclopropyl or ethyl substituents) are prepared by condensing halogenated nitrobenzoic acids with acrylate esters, followed by nucleophilic substitution with amines (e.g., cyclopropylamine or methylamine) . Key intermediates like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate are synthesized via cyclization and esterification . Reaction optimization often involves controlling temperature, solvent polarity, and stoichiometry of reagents.

Q. How is the crystal structure and molecular packing of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogs like ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, SC-XRD reveals triclinic crystal systems (space group P1) with lattice parameters (e.g., a = 8.234 Å, b = 9.152 Å) and intermolecular interactions (C–H⋯O, C–H⋯Cl) stabilizing the lattice . Data refinement using software like SHELX ensures accuracy (R factor < 0.07) .

Q. What spectroscopic and chromatographic methods validate structural integrity and purity?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions and aromaticity (e.g., quinoline ring protons resonate at δ 8.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H] at m/z 250.23 for ethyl derivatives) .

- HPLC/LC-MS : Reverse-phase HPLC with C18 columns and UV detection (λ = 254–280 nm) quantifies purity (>98%) .

Advanced Research Questions

Q. How do structural modifications at the 1-, 7-, and 8-positions influence antibacterial activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- 1-Position : Methyl or cyclopropyl groups enhance membrane permeability in Gram-negative bacteria by increasing lipophilicity .

- 7-Position : Chloro or amino substituents improve DNA gyrase inhibition (e.g., 7-(3-aminopyrrolidinyl) derivatives show IC < 0.1 µg/mL) .

- 8-Position : Nitro or methoxy groups reduce cytotoxicity but may lower solubility .

Q. How can contradictions in reported biological activities of analogs be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, bacterial strain variability). For example, 7-amino derivatives may show higher activity in acidic media due to enhanced protonation. To resolve:

- Standardize testing protocols (CLSI guidelines).

- Use isogenic bacterial strains to isolate target effects (e.g., DNA gyrase mutations) .

- Perform computational docking (e.g., AutoDock Vina) to compare binding affinities across analogs .

Q. What strategies optimize reaction conditions for introducing methyl groups at the 1-position?

- Methodological Answer : Methylation via nucleophilic substitution requires:

- Solvent : Polar aprotic solvents (DMF, DMSO) improve reagent solubility .

- Catalyst : KI or KCO facilitates deprotonation and accelerates substitution .

- Temperature : 60–80°C balances reaction rate and byproduct formation .

- Workup : Acid precipitation (pH 4–5) isolates the product with minimal impurities .

Q. How do intermolecular interactions in the solid state affect solubility and formulation?

- Methodological Answer : Strong hydrogen bonds (e.g., O–H⋯O=C) and π-π stacking in the crystal lattice reduce aqueous solubility. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.